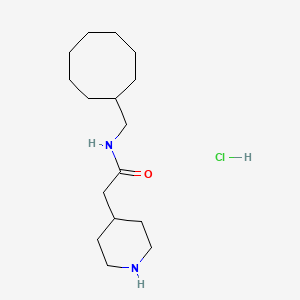
N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclooctylmethyl group attached to a piperidin-4-ylacetamide moiety, with a hydrochloride salt form. The presence of the piperidine ring and the cyclooctylmethyl group contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with acetic anhydride to form 2-piperidin-4-ylacetamide. This intermediate is then reacted with cyclooctylmethyl chloride under basic conditions to yield the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclooctylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the cyclooctylmethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride can be compared with other similar compounds, such as:
N-(cyclohexylmethyl)-2-piperidin-4-ylacetamide: This compound has a cyclohexylmethyl group instead of a cyclooctylmethyl group, leading to differences in chemical properties and reactivity.
N-(cyclooctylmethyl)-2-pyrrolidin-4-ylacetamide: This compound has a pyrrolidine ring instead of a piperidine ring, which affects its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of the cyclooctylmethyl group and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O.ClH/c19-16(12-14-8-10-17-11-9-14)18-13-15-6-4-2-1-3-5-7-15;/h14-15,17H,1-13H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXFOSACZDCJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CNC(=O)CC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,4S)-4-[(5-fluoropyrimidin-2-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7049104.png)
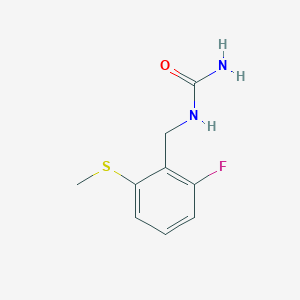
![5-[[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B7049131.png)
![3-fluoro-N-[(3R)-oxan-3-yl]azetidine-1-carboxamide](/img/structure/B7049149.png)

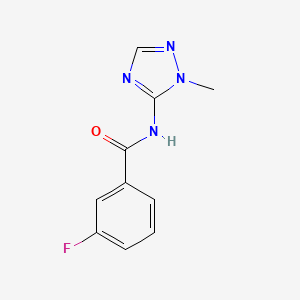
![(2R)-2-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7049168.png)
![(2S)-2-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoyl]amino]-2-phenylacetic acid](/img/structure/B7049176.png)
![N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide](/img/structure/B7049181.png)
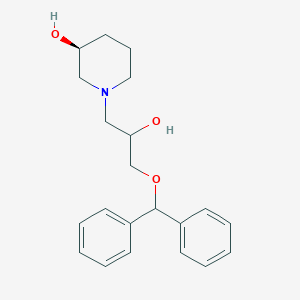
![4-[(4-Phenylpiperazin-1-yl)methyl]azepan-4-ol](/img/structure/B7049197.png)
![Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone](/img/structure/B7049202.png)
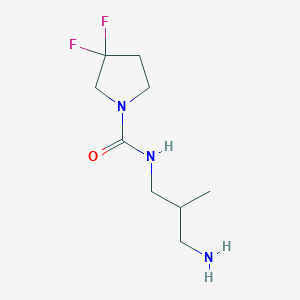
![2-nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049223.png)
